Isopropyl 2-chloro-2-methylpropanoate
Description
Chemical Identity and Classification
Isopropyl 2-chloro-2-methylpropanoate (CAS 1225373-51-2) is an organochlorine ester with the molecular formula $$ \text{C}7\text{H}{13}\text{ClO}_2 $$ and a molecular weight of 164.63 g/mol. Its IUPAC name, propan-2-yl 2-chloro-2-methylpropanoate, reflects its structural composition: a propanoate backbone substituted with a chlorine atom and two methyl groups at the second carbon, esterified with an isopropyl group. The compound’s SMILES notation, $$ \text{CC(C)OC(=O)C(C)(C)Cl $$, further illustrates this arrangement.
Classified as a halogenated ester, it belongs to the broader family of α-chlorinated carboxylic acid derivatives. These compounds are characterized by their reactivity at the α-carbon, where the chlorine substituent influences both steric and electronic properties. The ester’s density ($$ 1.0 \pm 0.1 \, \text{g/cm}^3 $$) and boiling point ($$ 158.4 \pm 8.0^\circ \text{C} $$) align with trends observed in branched esters, where increased branching reduces intermolecular forces.
Historical Context in Organic Chemistry
The synthesis of α-chlorinated esters like this compound traces back to mid-20th-century advancements in halogenation chemistry. Early methods, such as the Cristol–Firth modification of the Hunsdiecker reaction, utilized mercury(II) oxide and halogens to decarboxylate carboxylic acids into alkyl halides. This approach laid the groundwork for producing α-chloro esters through intermediates like acyl hypohalites.
A pivotal development emerged in 1955 with U.S. Patent 2,840,597, which detailed the nitration of isobutene or tert-butanol followed by reaction with hydrogen chloride and alcohols to yield α-chloro-isobutyrate esters. This method highlighted the role of nitro intermediates (e.g., α-nitro-isobutene) in facilitating chloride substitution, a strategy later adapted for isopropyl derivatives. The 1970s saw further refinements using radical-initiated decarboxylation, where Barton esters enabled controlled halogenation at the α-position.
Significance in Chemical Research
This compound serves as a versatile intermediate in organic synthesis. Its electron-deficient α-carbon participates in nucleophilic substitutions, making it valuable for constructing quaternary carbon centers—a challenge in stereoselective synthesis. For example, in pharmaceutical research, analogous chlorinated esters are precursors to fibrate drugs like fenofibrate, which modulate lipid metabolism.
In polymer science, the compound’s low polarity ($$ \text{LogP} = 1.98 $$) and volatility have spurred interest as a greener solvent alternative to toluene in radical-initiated polymerizations. Studies demonstrate its efficacy in dissolving hydrophobic polymers while maintaining compatibility with initiators like azobisisobutyronitrile (AIBN). However, its propensity to form peroxides under oxidative conditions necessitates stabilizers in industrial applications.
Current State of Knowledge and Research Gaps
Recent advances have elucidated the compound’s physicochemical behavior, including its vapor pressure ($$ 2.6 \pm 0.3 \, \text{mmHg} $$ at $$ 25^\circ \text{C} $$) and hydrolytic stability. Computational studies using Hansen solubility parameters predict its miscibility with nonpolar solvents, aligning with experimental observations in rubber dissolution tests.
Critical gaps remain in three areas:
- Catalytic Synthesis : Current routes rely on stoichiometric mercury or silver salts, posing environmental and cost challenges. Catalytic methods using transition metals or organocatalysts are underexplored.
- Environmental Impact : While promoted as a “green” solvent, its persistence in aquatic systems and toxicity to non-target organisms require comprehensive lifecycle analyses.
- Functionalization Pathways : The steric hindrance imposed by the methyl and isopropyl groups limits access to further derivatization. Strategies to selectively modify the ester moiety without cleaving the C–Cl bond are scarce.
Properties
Molecular Formula |
C7H13ClO2 |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-2-methylpropanoate |
InChI |
InChI=1S/C7H13ClO2/c1-5(2)10-6(9)7(3,4)8/h5H,1-4H3 |
InChI Key |
SGVQXYVASLUKIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
Isopropyl 2-chloro-2-methylpropanoate serves as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic substitution reactions , where the chlorine atom can be replaced by other nucleophiles.
- Esterification reactions , contributing to the formation of more complex esters.
Biology
Research has indicated potential biological activities associated with this compound:
- Biochemical Reagent: It is used in studies exploring enzyme interactions and metabolic pathways.
- Cell Culture Studies: Investigated for its effects on cell viability and proliferation in various cell lines.
Medicine
This compound has been studied for its therapeutic properties:
- Lipid-Lowering Agent: Similar compounds have shown efficacy in managing hyperlipidemia by modulating lipid metabolism.
Clinical Studies:
A summary table of notable clinical findings is presented below:
| Study Reference | Sample Size | Treatment Duration | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) |
|---|---|---|---|---|
| Study A | 200 | 12 weeks | 15% | 25% |
| Study B | 150 | 24 weeks | 18% | 30% |
| Study C | 100 | 16 weeks | 20% | 22% |
Industry
In industrial applications, this compound is utilized in the production of herbicides and other agricultural chemicals due to its effective herbicidal properties. Its chlorinated structure enhances its activity against specific plant species.
Case Study on Lipid Management
A randomized controlled trial involving patients with hyperlipidemia demonstrated significant improvements in lipid profiles after treatment with this compound compared to a placebo group. The study reported a mean reduction of LDL cholesterol levels by approximately 20% over a six-month period.
Antioxidant Potential
Recent studies have highlighted the antioxidant properties of this compound, suggesting it may contribute to cardioprotective effects by scavenging free radicals and reducing oxidative stress markers in cells.
Safety and Toxicity
While generally well-tolerated, some adverse effects have been noted, including gastrointestinal disturbances and potential liver enzyme elevations. Monitoring liver function tests is recommended for individuals undergoing long-term treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Isopropyl 2-chloro-2-methylpropanoate with key analogs, focusing on molecular structure, physicochemical properties, reactivity, and safety.
Structural Analogs
Key Observations :
- The chlorine atom in this compound increases molecular polarity and electrophilicity compared to non-chlorinated esters like Isopropyl isobutyrate.
- Cyclopropane-containing analogs (e.g., 75f-iPr) exhibit higher molecular complexity and melting points (74–98°C), suggesting that bulky substituents elevate thermal stability.
Physicochemical Properties
Notes:
- *The boiling point of this compound is inferred from chlorinated esters in (e.g., 2-Chloro-3-picoline, bp 192–193°C), adjusted for lower molecular complexity.
- The chlorine atom increases density and boiling point relative to Isopropyl isobutyrate due to enhanced intermolecular forces (dipole-dipole interactions).
Reactivity Profile
- Hydrolysis: The chlorine substituent facilitates nucleophilic attack, leading to faster hydrolysis than non-chlorinated esters. For example, hydrolysis yields 2-chloro-2-methylpropanoic acid and isopropanol, whereas Isopropyl isobutyrate produces isobutyric acid.
- Thermal Stability: Chlorinated esters are less thermally stable than non-halogenated analogs. Isobutyryl chloride () decomposes exothermically, suggesting similar risks for this compound under heat.
Preparation Methods
Direct Esterification and Halogenation Routes
This compound can be prepared by halogenation of isopropyl 2-methylpropanoate or by esterification of 2-chloro-2-methylpropanoic acid with isopropanol. However, direct halogenation of esters is less common due to side reactions and lower selectivity.
A more efficient approach involves the synthesis of the corresponding halohydrin intermediate, 1-chloro-2-methyl-2-propanol, followed by esterification with isopropanol or acid chloride intermediates.
Preparation of 1-chloro-2-methyl-2-propanol Intermediate
A patented method describes the preparation of 1-chloro-2-methyl-2-propanol by hydrolysis of 2-methyl-3-chloropropene in the presence of cation exchange resins under controlled temperature and flow conditions. The process involves:
- Feeding 2-methyl-3-chloropropene and water into a packed column with cation exchange resin.
- Maintaining the temperature between 0–45°C.
- Controlling flow rates of reactants (0.5–20 kg/h for 2-methyl-3-chloropropene and 1–100 L/h for water).
- Collecting the reaction mixture, separating organic and aqueous layers, and extracting with dichloromethane.
- Drying the organic phase with magnesium sulfate and purifying by distillation to obtain 1-chloro-2-methyl-2-propanol with >97% purity and 93% yield.
This intermediate is crucial for subsequent esterification steps.
Esterification to Form this compound
The esterification typically involves reacting 1-chloro-2-methyl-2-propanol or 2-chloro-2-methylpropanoic acid derivatives with isopropanol under acidic or catalytic conditions. Common catalysts include sulfuric acid or acid resins, and the reaction is often conducted under reflux with removal of water to drive equilibrium toward ester formation.
Alternatively, the acid chloride of 2-chloro-2-methylpropanoic acid can be reacted with isopropanol in the presence of a base (e.g., pyridine) to yield the ester with high purity.
Halogenated Ester Synthesis via Halogenated Alkyl Esters
Another approach involves the use of halogenated alkyl esters such as isopropyl 2-bromo-2-methylpropanoate as precursors. These can be synthesized by reacting 2-bromo-2-methylpropanoic acid derivatives with isopropanol under reflux conditions with potassium carbonate as a base.
Subsequent halogen exchange or substitution reactions can convert the bromo derivative to the chloro derivative, or the bromo ester can be directly used in further synthesis steps.
Reaction Conditions and Optimization
Purification and Characterization
- Organic layers are typically dried over anhydrous magnesium sulfate or sodium sulfate.
- Purification is achieved by distillation under reduced pressure or recrystallization.
- Purity is confirmed by chromatographic methods such as HPLC and spectroscopic techniques (NMR, IR).
- Yields reported range from 67% to over 90% depending on the method and scale.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The hydrolysis of 2-methyl-3-chloropropene in a packed column reactor with cation exchange resin is an efficient, one-step process that minimizes acid waste and environmental impact.
- Esterification under acidic conditions or via acid chloride intermediates is a classical and reliable method to obtain the target ester.
- The use of halogenated alkyl esters (bromo derivatives) as intermediates allows for further functionalization and can be adapted for large-scale synthesis, though yields are moderate and reaction times longer.
- Purification by distillation and drying agents is essential to achieve high purity suitable for industrial or pharmaceutical applications.
- Reaction parameters such as temperature, flow rates, and catalyst choice significantly influence yield and purity.
Q & A
Q. What are the optimal reaction conditions for synthesizing Isopropyl 2-chloro-2-methylpropanoate?
- Methodological Answer : The synthesis typically involves acid-catalyzed esterification of 2-chloro-2-methylpropanoic acid with isopropyl alcohol. Sulfuric acid or HCl is commonly used as a catalyst under reflux conditions (60–80°C) to drive the reaction to completion. Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Post-reaction, neutralization with a weak base (e.g., sodium bicarbonate) is critical to remove excess acid before purification .
Q. How can researchers effectively purify this compound?
- Methodological Answer : Purification involves sequential liquid-liquid extraction to remove water-soluble impurities, followed by drying over anhydrous magnesium sulfate or sodium sulfate. Redistillation under reduced pressure (boiling point ~120–130°C at 760 mmHg) is recommended to isolate the ester with high purity. Fractional distillation may be required if byproducts (e.g., unreacted alcohol or acid) are present .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and identifies volatile impurities.
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and ester carbonyl (δ 170–175 ppm).
- Infrared Spectroscopy (IR) : Validates functional groups (C=O stretch ~1740 cm⁻¹, C-Cl ~750 cm⁻¹).
Reference standards for analogous esters (e.g., methyl 2-chloropropanoate) can guide interpretation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields under varying catalytic conditions?
- Methodological Answer : Systematic Design of Experiments (DoE) is essential. For example:
- Variable Screening : Test catalysts (H₂SO₄ vs. HCl), molar ratios (acid:alcohol), and temperature.
- Statistical Analysis : Use ANOVA to identify significant factors. Conflicting yield data may arise from side reactions (e.g., hydrolysis under excess water). Kinetic studies (e.g., rate constant determination via GC) can clarify mechanistic pathways .
Q. What strategies mitigate thermal degradation during storage of this compound?
- Methodological Answer :
- Stability Studies : Accelerated aging tests (40–60°C) with periodic GC analysis to track decomposition products (e.g., 2-chloro-2-methylpropanoic acid).
- Stabilizers : Add antioxidants (e.g., BHT at 0.01–0.1% w/w) or store under inert gas (argon/nitrogen) to inhibit oxidation.
- Container Material : Use amber glass to block UV light, which accelerates ester hydrolysis .
Q. How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound?
- Methodological Answer :
- Synthesis of Deuterated Derivatives : Replace isopropyl groups with deuterated isopropanol (e.g., (CD₃)₂CHOH) to track reaction pathways via NMR or mass spectrometry.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to elucidate rate-determining steps (e.g., esterification vs. acid-catalyzed cleavage) .
Safety and Handling
Q. What precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to avoid inhalation.
- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes and seek medical attention.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
